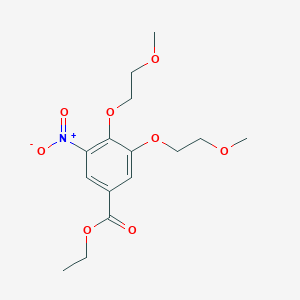
Ethyl 3,4-bis(2-methoxyethoxy)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate is an organic compound characterized by its ethyl, methoxyethoxy, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate typically involves the esterification of 4,5-bis(2-methoxyethoxy)-3-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The methoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and platinum oxide catalyst under room temperature and pressure conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: Ethyl 4,5-bis(2-methoxyethoxy)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate is used in several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor to compounds that inhibit epidermal growth factor receptor tyrosine kinase, thereby interfering with cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: Similar structure but with the nitro group at the 2-position.
Ethyl 4,5-bis(2-methoxyethoxy)-3-aminobenzoate: Reduction product of the nitro compound.
Uniqueness
Ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate is unique due to its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and applications in synthesis and research .
Properties
Molecular Formula |
C15H21NO8 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
ethyl 3,4-bis(2-methoxyethoxy)-5-nitrobenzoate |
InChI |
InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-12(16(18)19)14(24-8-6-21-3)13(10-11)23-7-5-20-2/h9-10H,4-8H2,1-3H3 |
InChI Key |
BGZTVZFNYDLGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















